molecular formula C15H10O4 B075830 3,4'-Dihydroxyflavone CAS No. 14919-49-4

3,4'-Dihydroxyflavone

Cat. No.: B075830
CAS No.: 14919-49-4
M. Wt: 254.24 g/mol
InChI Key: GPGOCTLAUAHUQO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4’-Dihydroxyflavone (3,4’-DHF) is a synthetic flavonoid that has diverse biological activities . It has been found to inhibit tankyrase 1 (TNKS1) and TNKS2 , which are enzymes involved in various cellular processes such as Wnt signaling, telomere maintenance, and cell cycle progression . It also shows antiviral activity against Influenza A virus .

Mode of Action

3,4’-DHF interacts with its targets, inhibiting their activity. For instance, it inhibits the activity of TNKS1 and TNKS2, which can affect various cellular processes . It also has antiviral activity, suggesting it may interact with viral components or host factors to inhibit viral replication .

Biochemical Pathways

3,4’-DHF affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting TNKS1 and TNKS2, it can affect the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . It also inhibits the production of chemokines such as nitric oxide and prostaglandin E2 and proinflammatory cytokines such as tumor necrosis factor alpha, interleukin 1 beta, and interleukin 6 in BV2 microglia . This suggests that 3,4’-DHF might suppress the proinflammatory MAPK and NF-κB signaling pathways .

Pharmacokinetics

It is known that flavonoids, in general, have variable absorption, distribution, metabolism, and excretion (adme) properties, which can affect their bioavailability

Result of Action

3,4’-DHF has been shown to have anti-neuroinflammatory effects in BV2 microglia and a mouse model . It successfully inhibited the production of proinflammatory chemokines and cytokines in BV2 microglia . Similar anti-neuroinflammatory activities of the compound were observed in the mouse model . These findings suggest that 3,4’-DHF could be a potential drug candidate for the treatment of microglia-related neuroinflammatory diseases .

Action Environment

The action of 3,4’-DHF can be influenced by various environmental factors. For instance, the presence of certain ions can modulate the DNA binding affinity of flavonoids via the formation of their Cu-chelates . Moreover, under high O(2) tension, 10 µM 3,4’-DHF treatment may render bovine embryo development similar to a low O(2) tension environment

Biochemical Analysis

Biochemical Properties

3,4’-Dihydroxyflavone interacts with various enzymes and proteins. It has been found to inhibit tankyrase 1 (TNKS1) and TNKS2, enzymes involved in protein regulation . It also exhibits activity against certain parasites, indicating interactions with biomolecules in these organisms . The nature of these interactions involves the compound binding to the active sites of these enzymes, inhibiting their function .

Cellular Effects

3,4’-Dihydroxyflavone has significant effects on various types of cells and cellular processes. It has been found to inhibit the production of chemokines such as nitric oxide and prostaglandin E2, and proinflammatory cytokines such as tumor necrosis factor alpha, interleukin 1 beta, and interleukin 6 in BV2 microglia . This suggests that 3,4’-Dihydroxyflavone can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 3,4’-Dihydroxyflavone involves its binding interactions with biomolecules and its influence on gene expression. It inhibits the phosphorylation of mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB activation, indicating that its anti-inflammatory activities might be related to the suppression of the proinflammatory MAPK and NF-κB signaling pathways .

Temporal Effects in Laboratory Settings

The effects of 3,4’-Dihydroxyflavone change over time in laboratory settingsLong-term effects on cellular function observed in in vitro or in vivo studies include the inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of 3,4’-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been found to significantly decrease virus titers and pathological changes in the lung and reduce body weight loss and death when administered orally at a dosage of 1 mg/kg per 30 μL daily for 5 days .

Metabolic Pathways

3,4’-Dihydroxyflavone is involved in the flavonoid biosynthesis pathway. It is a product of the action of flavanone 3-hydroxylase, an enzyme that converts flavanones to dihydroflavonols .

Subcellular Localization

The subcellular localization of 3,4’-Dihydroxyflavone is not explicitly known. Flavonoids are generally found in the cytosol and can also be localized in the nucleus . The localization can affect the activity or function of 3,4’-Dihydroxyflavone, potentially influencing its interactions with other molecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dihydroxyflavone typically involves the use of flavone as a starting material. One common method is the hydroxylation of flavone at the 3 and 4’ positions using appropriate reagents and catalysts. For instance, the hydroxylation can be achieved using a combination of hydrogen peroxide and a suitable catalyst under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 3,4’-Dihydroxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes the isolation of the compound from plant materials using solvents, followed by purification steps such as chromatography . Chemical synthesis on an industrial scale may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dihydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavones .

Comparison with Similar Compounds

Uniqueness of 3,4’-Dihydroxyflavone: 3,4’-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and interactions with molecular targets. Its ability to modulate multiple signaling pathways and provide neuroprotection sets it apart from other flavonoids .

Properties

IUPAC Name

3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGOCTLAUAHUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350967
Record name 3,4'-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14919-49-4
Record name 3,4'-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Dihydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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